(3S,4E)-3-methyldec-4-en-1-yl sulfate

Description

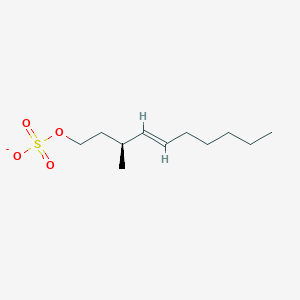

“(3S,4E)-3-methyldec-4-en-1-yl sulfate” is an organic sulfate ester characterized by a decenyl backbone with a methyl group at the 3rd carbon and a double bond at the 4th position (4E configuration). The sulfate group (-OSO₃⁻) is esterified at the terminal carbon (C1).

Propriétés

Formule moléculaire |

C11H21O4S- |

|---|---|

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

[(E,3S)-3-methyldec-4-enyl] sulfate |

InChI |

InChI=1S/C11H22O4S/c1-3-4-5-6-7-8-11(2)9-10-15-16(12,13)14/h7-8,11H,3-6,9-10H2,1-2H3,(H,12,13,14)/p-1/b8-7+/t11-/m1/s1 |

Clé InChI |

QNUMXENJPAUAPZ-WSKFYRRCSA-M |

SMILES isomérique |

CCCCC/C=C/[C@@H](C)CCOS(=O)(=O)[O-] |

SMILES canonique |

CCCCCC=CC(C)CCOS(=O)(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key sulfates with distinct chemical profiles, highlighting differences in structure, solubility, and applications:

Key Contrasts

- Organic vs. Inorganic Sulfates: The target compound is an organic sulfate ester, differing from inorganic sulfates (e.g., ZnSO₄, Sb₂(SO₄)₃) in volatility and hydrophobicity due to its alkyl chain. This likely limits its solubility in water compared to ionic sulfates . Inorganic sulfates (e.g., ZnSO₄) exhibit higher polarity and solubility, making them suitable for industrial and nutritional applications .

Biological Interactions :

- Environmental and Safety Profiles: Inorganic sulfates (e.g., Sb₂(SO₄)₃) pose occupational hazards (e.g., antimony toxicity) , while organic sulfates may decompose into less persistent metabolites. Environmental concerns: Sulfate minerals in livestock feed contribute to nutrient runoff, affecting ecosystems .

Research Findings and Data Gaps

- Antimony(III) Sulfate : Industrial applications are well-documented, but its environmental persistence and toxicity necessitate strict handling protocols .

- Zinc Sulfate : Widely used in rehydration therapies and agriculture, with solubility and stability under standard conditions .

- Hydrogen Sulfate : Central to sulfuric acid production, with strong oxidative and dehydrating properties .

- Target Compound: No direct studies on synthesis, stability, or bioactivity were found in the evidence. Further research is needed to elucidate its role in biological systems or industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.